molecular formula C20H16BrNO6 B2727454 ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate CAS No. 850782-22-8

ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate

Cat. No.: B2727454
CAS No.: 850782-22-8
M. Wt: 446.253
InChI Key: RVNDTNSMYCBQQY-UHFFFAOYSA-N
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Description

Ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate typically involves multiple steps, starting from commercially available precursors

    Bromination: The chromene core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Amide Formation: The carboxylic acid derivative of the chromene is converted to an amide by reacting with ethyl 4-aminobenzoate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and methoxylation steps, as well as automated systems for amide bond formation to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the chromene core or the functional groups attached to it.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted chromene derivatives, while hydrolysis can produce the corresponding carboxylic acids and amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s chromene core and functional groups make it a candidate for drug development, particularly for its potential anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving chromene derivatives.

    Chemical Biology: The compound can serve as a tool to investigate the mechanisms of action of chromene-based drugs and their interactions with biological targets.

    Material Science: Its unique chemical structure may find applications in the development of novel materials with specific properties, such as fluorescence or photostability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate: Lacks the methoxy and amide groups, which may result in different biological activities and chemical properties.

    4-(6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoic acid: Similar structure but without the ethyl ester group, which can affect its solubility and reactivity.

    6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide: Lacks the benzoate moiety, which may influence its biological activity and target specificity.

Uniqueness

Ethyl 4-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

ethyl 4-[(6-bromo-8-methoxy-2-oxochromene-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO6/c1-3-27-19(24)11-4-6-14(7-5-11)22-18(23)15-9-12-8-13(21)10-16(26-2)17(12)28-20(15)25/h4-10H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNDTNSMYCBQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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